molecular formula C11H16N2O2 B13632862 Methyl 4-amino-1-(cyclobutylmethyl)-1h-pyrrole-2-carboxylate

Methyl 4-amino-1-(cyclobutylmethyl)-1h-pyrrole-2-carboxylate

Cat. No.: B13632862
M. Wt: 208.26 g/mol
InChI Key: YMWXDRXCSVZXMJ-UHFFFAOYSA-N
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Description

Methyl 4-amino-1-(cyclobutylmethyl)-1H-pyrrole-2-carboxylate (CAS: 1467871-04-0) is a pyrrole-based heterocyclic compound with a molecular formula of C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol . Its structure features a 4-amino-substituted pyrrole core, a cyclobutylmethyl group at the 1-position, and a methyl ester at the 2-position. The cyclobutylmethyl substituent introduces conformational strain due to the four-membered cyclobutane ring, which may influence steric and electronic properties compared to linear or aromatic substituents.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

methyl 4-amino-1-(cyclobutylmethyl)pyrrole-2-carboxylate

InChI

InChI=1S/C11H16N2O2/c1-15-11(14)10-5-9(12)7-13(10)6-8-3-2-4-8/h5,7-8H,2-4,6,12H2,1H3

InChI Key

YMWXDRXCSVZXMJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CN1CC2CCC2)N

Origin of Product

United States

Preparation Methods

Preparation Methods of Methyl 4-amino-1-(cyclobutylmethyl)-1H-pyrrole-2-carboxylate

General Synthetic Strategy

The synthesis of This compound typically involves:

  • Construction of the pyrrole ring or modification of a preformed pyrrole ester.
  • Introduction of the amino group at the 4-position.
  • N-alkylation of the pyrrole nitrogen with a cyclobutylmethyl moiety.
  • Esterification or retention of the methyl ester at the 2-position.

Reported Synthetic Routes

Starting from Methyl 4-Amino-1H-pyrrole-2-carboxylate

Methyl 4-amino-1H-pyrrole-2-carboxylate is a commercially available or readily synthesized intermediate. Its preparation involves nitration, reduction, or substitution reactions on methyl 1H-pyrrole-2-carboxylate derivatives.

  • Amino group introduction : Amination at the 4-position can be achieved by nitration followed by catalytic hydrogenation or direct amination using chlorosulfonyl isocyanate and subsequent transformations.
  • N-Alkylation : The pyrrole nitrogen is alkylated with cyclobutylmethyl halides (e.g., bromide or chloride) under basic conditions, typically using sodium hydride or potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile. This step introduces the cyclobutylmethyl substituent at the nitrogen.
Example Procedure
Step Reagents and Conditions Yield Notes
1. Amination of methyl 1H-pyrrole-2-carboxylate Reaction with chlorosulfonyl isocyanate in acetonitrile at -20 to 25 °C for ~20 h, followed by treatment with NN-dimethylformamide and heating at 50 °C ~45% Produces 4-amino derivative after workup and chromatography
2. N-Alkylation with cyclobutylmethyl bromide Stirring methyl 4-amino-1H-pyrrole-2-carboxylate with cyclobutylmethyl bromide and base (NaH or K2CO3) in DMF or acetonitrile at room temperature to 60 °C 70-85% (typical for N-alkylation) Requires inert atmosphere to prevent oxidation; purification by column chromatography
Alternative Methods
  • Use of metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the cyclobutylmethyl group on the pyrrole nitrogen has been explored in related pyrrole derivatives but is less common for this specific compound.
  • Direct reductive amination of 4-amino pyrrole esters with cyclobutylmethyl aldehyde under catalytic hydrogenation conditions is a potential alternative but lacks detailed published protocols.

Reaction Conditions and Optimization

Parameter Typical Range Comments
Solvent Acetonitrile, DMF, Dichloromethane Polar aprotic solvents preferred for N-alkylation
Temperature -20 °C to 60 °C Lower temperatures for amination step; moderate heating for alkylation
Base Sodium hydride, Potassium carbonate Strong bases for deprotonation of pyrrole NH
Reaction Time 10 h to 24 h Longer times for amination; shorter for alkylation
Purification Flash column chromatography on silica gel Eluent: ethyl acetate/hexanes mixtures

Analytical Data and Characterization

  • Nuclear Magnetic Resonance (NMR) : ^1H NMR typically shows the methyl ester singlet near 3.9 ppm, aromatic pyrrole protons between 6.5-7.5 ppm, and cyclobutylmethyl protons as multiplets in the 1.0-2.5 ppm range.
  • Infrared Spectroscopy (IR) : Ester carbonyl stretch near 1700 cm^-1; NH2 stretching bands around 3300-3500 cm^-1.
  • Mass Spectrometry (MS) : Molecular ion peak consistent with molecular weight of C12H16N2O2.
  • Melting Point : Reported values vary depending on purity and polymorphs.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents Conditions Yield (%) Reference
1 Amination of methyl 1H-pyrrole-2-carboxylate Chlorosulfonyl isocyanate, DMF -20 to 25 °C, 20 h 45
2 N-Alkylation Cyclobutylmethyl bromide, NaH, DMF RT to 60 °C, 12 h 70-85

The preparation of This compound involves a two-step process starting from methyl 1H-pyrrole-2-carboxylate derivatives: first, introduction of the amino group at the 4-position via chlorosulfonyl isocyanate-mediated amination, and second, N-alkylation with cyclobutylmethyl halides under basic conditions. Reaction optimization focuses on solvent choice, temperature control, and purification strategies to maximize yield and purity.

This synthesis is supported by patent literature and experimental procedures reported in chemical supplier data and peer-reviewed journals, providing a robust and reproducible route for the compound's preparation.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1-(cyclobutylmethyl)-1h-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Methyl 4-amino-1-(cyclobutylmethyl)-1h-pyrrole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-amino-1-(cyclobutylmethyl)-1h-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Methyl 4-amino-1-(cyclobutylmethyl)-1H-pyrrole-2-carboxylate and related pyrrole derivatives:

Compound Name Substituents Molecular Formula Key Features Applications/Properties
This compound 1-(cyclobutylmethyl), 4-amino, 2-methyl ester C₁₁H₁₆N₂O₂ Conformational strain from cyclobutane; moderate lipophilicity Potential bioactive intermediate; structural rigidity may enhance target binding
4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid (PYB) 1-methyl, 4-amino, 2-carboxylic acid C₆H₈N₂O₂ Carboxylic acid group increases polarity; lower molecular weight Likely used in peptide synthesis or metal coordination studies
Methyl 4-amino-1-(2-methylbutyl)-1H-pyrrole-2-carboxylate 1-(2-methylbutyl), 4-amino, 2-methyl ester C₁₁H₁₈N₂O₂ Branched alkyl chain enhances lipophilicity; increased steric bulk Discontinued (stability or synthesis challenges inferred)
Ethyl 4-chloro-1H-pyrrole-2-carboxylate 4-chloro, 2-ethyl ester C₇H₈ClNO₂ Electron-withdrawing chlorine affects reactivity; ethyl ester may slow hydrolysis Intermediate for halogenated heterocycles
Methyl 3-amino-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylate 3-amino, 4-(4-fluorophenyl), 2-methyl ester C₁₂H₁₁FN₂O₂ Fluorophenyl group introduces aromatic π-stacking potential; amino at 3-position alters electronic distribution Potential kinase inhibitor scaffold (inferred from fluorophenyl motifs in drug design)

Structural and Electronic Comparisons

  • The 4-amino group in the target compound provides a hydrogen-bond donor site, contrasting with the 4-chloro substituent in , which is electron-withdrawing and may reduce nucleophilicity.
  • Ester vs. Carboxylic Acid :
    • The methyl ester in the target compound enhances lipophilicity compared to the carboxylic acid in PYB , which would ionize at physiological pH, affecting solubility and membrane permeability.

Pharmacological and Computational Insights

  • Bioactivity: Pyrrole derivatives with amino and ester groups, such as those in , are explored in cancer therapeutics. The cyclobutylmethyl group in the target compound could modulate pharmacokinetics by balancing lipophilicity and metabolic stability.
  • Computational Predictions: Conceptual density functional theory (DFT) could predict reactivity indices (e.g., Fukui functions, electrophilicity) for the target compound versus analogs. For example, the amino group’s nucleophilicity may render the target compound more reactive in electrophilic substitutions compared to chlorinated derivatives .

Q & A

Q. Q1: What are the common synthetic routes for Methyl 4-amino-1-(cyclobutylmethyl)-1H-pyrrole-2-carboxylate, and what reaction conditions are critical for yield optimization?

A1: Synthesis typically involves cyclocondensation of substituted amines with cyclobutylmethyl halides, followed by esterification. Key steps include:

  • Cyclocondensation: Use of α,β-unsaturated carbonyl precursors under inert atmospheres (N₂/Ar) at 60–80°C to form the pyrrole core .
  • Substitution: Cyclobutylmethyl groups are introduced via nucleophilic substitution (e.g., SN2) at the pyrrole N1 position, requiring anhydrous conditions and catalysts like K₂CO₃ .
  • Esterification: Methylation of the carboxyl group using dimethyl sulfate or methyl iodide in polar aprotic solvents (DMF/THF) .
    Critical parameters: Temperature control (±2°C) and moisture exclusion are essential to avoid side reactions (e.g., hydrolysis of the ester group) .

Q. Q2: How is the structure of this compound validated, and what analytical techniques are most reliable?

A2: Structural validation employs:

  • NMR spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., cyclobutylmethyl at N1, amino at C4). Key signals: δ 2.1–2.5 ppm (cyclobutyl CH₂), δ 6.2–6.8 ppm (pyrrole C3/C5 protons) .
  • LC-MS/HPLC: Purity (>95%) and molecular weight ([M+H]+ = 223.2 g/mol) are verified via reverse-phase chromatography with ESI-MS detection .
  • X-ray crystallography: For unambiguous confirmation, single-crystal X-ray diffraction resolves bond angles and torsion of the cyclobutyl group .

Advanced Methodological Challenges

Q. Q3: How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer activity) for this compound?

A3: Discrepancies arise from:

  • Assay variability: Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains (Gram-positive vs. Gram-negative) affect activity. Standardize protocols using CLSI guidelines .
  • Structural analogs: Bioactivity may depend on substituents (e.g., cyclobutylmethyl vs. benzyl groups). Compare data with analogs like Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride, which shows enhanced solubility and potency .
  • Dose-response curves: EC₅₀ values should be normalized to molar concentrations, accounting for molecular weight variations .

Q. Q4: What strategies optimize the compound’s stability in aqueous buffers for in vitro studies?

A4: Stability challenges include ester hydrolysis and cyclobutyl ring strain. Mitigation methods:

  • pH control: Buffers at pH 6.5–7.5 minimize ester hydrolysis. Avoid alkaline conditions (>pH 8) .
  • Salt formation: Hydrochloride salts (e.g., Methyl 4-amino-1-methylpyrrole-2-carboxylate·HCl) improve aqueous solubility and reduce degradation .
  • Lyophilization: Store as lyophilized powder at –20°C, reconstituting in DMSO (<1% v/v) for assays .

Application-Driven Research

Q. Q5: How can this compound be modified to enhance its pharmacokinetic properties for drug development?

A5: Rational modifications include:

  • Ester bioisosteres: Replace the methyl ester with amides or carbamates to resist hydrolysis (e.g., Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate analogs) .
  • Amino group derivatization: Introduce acyl or sulfonamide groups to modulate logP and blood-brain barrier penetration .
  • Cyclobutyl optimization: Fluorination of the cyclobutyl ring enhances metabolic stability, as seen in related pyrrole-carboxylates .

Q. Q6: What computational methods predict binding modes of this compound with biological targets (e.g., kinases)?

A6: Computational workflows involve:

  • Docking studies: Use AutoDock Vina or Schrödinger Glide to model interactions with ATP-binding pockets (e.g., EGFR kinase). The cyclobutylmethyl group may occupy hydrophobic pockets .
  • MD simulations: GROMACS/AMBER simulations (100 ns) assess binding stability and conformational changes .
  • QSAR models: Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data to guide synthetic priorities .

Data Reproducibility and Reporting

Q. Q7: How should researchers document synthetic procedures to ensure reproducibility?

A7: Critical reporting standards include:

  • Reagent purity: Specify suppliers and purity grades (e.g., ≥95% by HPLC) .
  • Spectroscopic data: Provide full NMR assignments (δ, multiplicity, J-values) and LC-MS chromatograms .
  • Crystallography details: Deposit CIF files in the Cambridge Structural Database (CSD) for public access .

Comparative Analysis with Analogues

Q. Q8: How does the cyclobutylmethyl substituent influence bioactivity compared to methyl or benzyl groups?

A8: Cyclobutylmethyl confers:

  • Steric effects: Larger than methyl but less flexible than benzyl, optimizing fit in medium-sized binding pockets (e.g., serotonin receptors) .
  • Lipophilicity: LogP values increase by ~0.5 units vs. methyl analogs, enhancing membrane permeability .
  • Metabolic stability: Cyclobutyl groups resist oxidative metabolism better than benzyl (CYP450 3A4) .

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